molecular formula C14H10BrClN2O3 B2794457 [(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 938710-25-9

[(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2794457
CAS No.: 938710-25-9
M. Wt: 369.6
InChI Key: KAHWPKGOWFPOEZ-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a halogenated organic compound featuring a pyridine core substituted with bromine at the 5-position and a carboxylate ester group at the 3-position. The ester moiety is further functionalized with a carbamoyl group linked to a 4-chlorophenyl ring. Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and Mercury for visualization .

Properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O3/c15-10-5-9(6-17-7-10)14(20)21-8-13(19)18-12-3-1-11(16)2-4-12/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHWPKGOWFPOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorophenyl isocyanate with methyl 5-bromopyridine-3-carboxylate under controlled conditions to form the intermediate [(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate.

    Purification: The intermediate is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of [(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Major Products

    Substitution: Products include various substituted pyridines.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, [(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as substitution, oxidation, reduction, and hydrolysis, allows chemists to explore new pathways for creating novel compounds.

Table 1: Chemical Reactions Involving [(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Reaction TypeDescription
SubstitutionNucleophilic substitution of the bromine atom
Oxidation/ReductionTransformation under specific conditions
HydrolysisConversion to corresponding carboxylic acid

Biology

Research into the biological activities of this compound has revealed promising antimicrobial and anticancer properties. Studies indicate that it may interact with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The exact mechanisms are still under investigation.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The results suggest potential applications in cancer therapeutics.

Medicine

The compound is being explored as a pharmaceutical intermediate in drug development. Its structural features may contribute to the design of new drugs targeting diseases such as cancer and inflammation.

Table 2: Potential Medical Applications

ApplicationDescription
Anticancer AgentsDevelopment of novel anticancer therapies
Anti-inflammatory DrugsExploration of dual-action anti-inflammatory agents

Industrial Applications

In industrial settings, [(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is utilized in the production of new materials and as a precursor in various chemical processes. Its stability and reactivity make it suitable for large-scale synthesis.

Mechanism of Action

The mechanism by which [(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogs and Functional Group Effects

The compound shares structural motifs with several analogs, notably:

(2S,4S)-Quinolin-3-ylmethyl 2-((((S)-3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamoyl)-4-(4-chlorophenyl)pyrrolidine-1-carboxylate (Compound 7g)
  • Key Features : Contains a brominated dihydroisoxazole ring, 4-chlorophenyl group, and ester-carbamoyl linkage.
  • Biological Activity : Acts as a potent dihydroisoxazole inhibitor of human transglutaminase, with LC-MS and NMR data confirming purity and structure .
  • Comparison : Unlike the target compound, Compound 7g incorporates a rigid dihydroisoxazole ring, which may enhance binding specificity. The pyridine ring in the target compound could alter electronic properties (e.g., basicity) and metabolic stability.
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone
  • Key Features : An ester intermediate with a 4-chlorophenyl group, used in synthesizing the fungicide metconazole .
  • Comparison : The absence of a bromine substituent and carbamoyl group in this compound reduces steric and electronic complexity. Its hydrolysis-prone ester group contrasts with the target compound’s carbamoyl-stabilized ester, suggesting differing reactivity under basic conditions .

Physicochemical Properties

A hypothetical comparison of physicochemical properties is outlined below, based on structural analogs and substituent effects:

Property Target Compound Compound 7g 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone
Molecular Weight ~380 g/mol (estimated) Not reported ~250 g/mol (estimated)
Halogen Substituents Br (pyridine), Cl (aryl) Br (dihydroisoxazole), Cl (aryl) Cl (aryl)
Key Functional Groups Ester, carbamoyl, pyridine Ester, carbamoyl, dihydroisoxazole Ester, cyclopentanone
Stability Likely resistant to hydrolysis Not reported Hydrolyzes during synthesis

Crystallographic and Computational Analysis

  • Structural Refinement : The target compound’s crystal structure (if resolved) would likely employ SHELX programs for refinement, given their dominance in small-molecule crystallography .

Biological Activity

[(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is an organic compound notable for its complex structure, which includes both aromatic and heterocyclic components. The presence of the chlorophenyl group, carbamoyl group, and bromopyridine carboxylate group makes it a subject of interest in various biological studies, particularly concerning its potential pharmacological applications.

Chemical Structure and Properties

  • IUPAC Name : [2-(4-chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
  • CAS Number : 938710-25-9
  • Molecular Formula : C14H10BrClN2O3

The compound can be synthesized through a multi-step process involving the reaction of 4-chlorophenyl isocyanate with methyl 5-bromopyridine-3-carboxylate. This synthesis highlights its potential utility in the development of new pharmaceuticals.

The biological activity of [(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. Although the precise mechanisms remain under investigation, preliminary studies suggest that it may exhibit antimicrobial and anticancer properties.

Biological Activity Overview

Recent studies have explored the biological activities of this compound, revealing a range of effects:

  • Antimicrobial Activity :
    • The compound has shown potential against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating moderate to strong antibacterial effects .
  • Anticancer Properties :
    • Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .
  • Enzyme Inhibition :
    • Studies have demonstrated that related compounds exhibit strong inhibitory activity against acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

Several case studies provide insights into the biological activity of [(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate:

  • A study on derivatives of brominated pyridine compounds indicated that modifications in halogen substituents significantly impacted their biological activities. The presence of bromine was associated with enhanced antimicrobial effects compared to other halogens.
  • In vitro assays demonstrated that this compound could effectively inhibit specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Comparative Analysis

To better understand the biological activity of [(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate, a comparison with similar compounds is useful:

Compound NameStructure SimilarityAntimicrobial ActivityAnticancer Activity
[(4-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylateHighModerate to StrongPositive
[(4-chlorophenyl)carbamoyl]methyl 5-chloropyridine-3-carboxylateHighModeratePositive
[(4-chlorophenyl)carbamoyl]methyl 5-fluoropyridine-3-carboxylateModerateWeak to ModerateNegative

This table illustrates how variations in halogen substituents can influence the biological activities of these compounds.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester C=O at ~170 ppm, pyridine ring protons at δ 7.5–8.5) and confirms substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₁BrClN₂O₃) and fragmentation patterns .
  • IR Spectroscopy : Detect ester C=O (~1700 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches .

How can researchers assess the compound’s interaction with biological targets, and what methodological pitfalls should be avoided?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) and affinity (KD). Use concentrations ranging from 1 nM to 10 µM .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses. Validate with mutagenesis studies (e.g., alanine scanning) to identify critical residues .
    Pitfalls : Avoid overinterpreting docking results without experimental validation. Control for nonspecific binding in SPR by including reference flow cells .

How do structural modifications (e.g., halogen substitution) influence the compound’s binding selectivity and efficacy?

Q. Advanced

  • SAR Studies : Replace the 4-chlorophenyl group with 4-fluorophenyl or 3,4-dichlorophenyl analogs to probe steric/electronic effects. Assess changes in IC₅₀ via enzymatic assays (e.g., kinase inhibition) .
  • Br→I Substitution : Introduce iodine at the pyridine 5-position to enhance halogen bonding with target pockets. Compare ΔG values using isothermal titration calorimetry (ITC) .
    Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett σ, LogP) with activity trends .

What crystallographic methods are suitable for resolving the compound’s 3D structure, and how can data quality be ensured?

Q. Advanced

  • X-Ray Crystallography : Grow single crystals via vapor diffusion (e.g., DMSO/water). Collect data at 100 K using a synchrotron source (λ = 0.7–1.0 Å). Process with SHELXL for refinement (R-factor < 5%) .
  • Validation : Check for twinning using PLATON and validate hydrogen bonds/π-π interactions with Mercury CSD. Compare with Cambridge Structural Database entries .

How should researchers address contradictions in binding data (e.g., divergent KD values across studies)?

Q. Advanced

  • Methodological Consistency : Standardize assay conditions (pH 7.4, 25°C) and buffer composition (e.g., 10 mM HEPES, 150 mM NaCl).
  • Orthogonal Validation : Confirm SPR results with microscale thermophoresis (MST) or fluorescence polarization .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify outliers and assess heterogeneity via I² statistics .

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